molecular formula C7H12BrN3 B2661779 (1-Azido-2-bromoethyl)cyclopentane CAS No. 2445791-41-1

(1-Azido-2-bromoethyl)cyclopentane

Cat. No.: B2661779
CAS No.: 2445791-41-1
M. Wt: 218.098
InChI Key: DRJHUJNRRICOFB-UHFFFAOYSA-N
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Description

(1-Azido-2-bromoethyl)cyclopentane is an organic compound characterized by the presence of an azido group (-N₃) and a bromoethyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azido-2-bromoethyl)cyclopentane typically involves the reaction of cyclopentane with azido and bromoethyl reagents under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Azido-2-bromoethyl)cyclopentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Azido-2-bromoethyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of biological pathways and as a precursor for bioorthogonal chemistry.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Azido-2-bromoethyl)cyclopentane involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Azido-2-bromoethyl)cyclopentane is unique due to its cyclopentane ring, which imparts different steric and electronic properties compared to its analogs with benzene or cyclohexane rings. These differences can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

IUPAC Name

(1-azido-2-bromoethyl)cyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c8-5-7(10-11-9)6-3-1-2-4-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJHUJNRRICOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CBr)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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